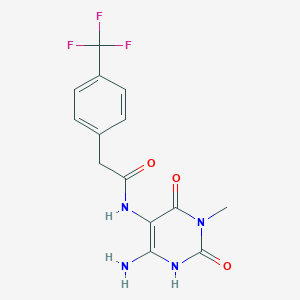
2-Fluoro-6-(4-chlorophenylthio)benzonitrile
Overview
Description
2-Fluoro-6-(4-chlorophenylthio)benzonitrile (FCTB) is an important chemical compound used for various scientific and laboratory purposes. It is a colorless and odorless solid compound which is used in organic synthesis and as a reagent for the synthesis of other organic compounds. FCTB has a variety of applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Antagonists and Pharmaceuticals : The synthesis of 2-Fluoro-6-(4-chlorophenylthio)benzonitrile and its derivatives is key in creating various pharmaceutical compounds. One study details the synthesis of an androgen receptor antagonist MDV3100, highlighting the importance of similar compounds in medicinal chemistry (Li Zhi-yu, 2012).
Practical Synthesis for Functionalization : Another study discusses the practical syntheses of similar fluoro-substituted compounds for further chemical functionalization. This process is crucial in developing new chemicals with potential applications in various fields including pharmaceuticals and materials science (D. Perlow et al., 2007).
Biological and Pharmacological Evaluation
- Antibacterial and Antioxidant Properties : A study on arylthiophene-2-carbaldehydes, closely related to this compound, shows that these compounds exhibit significant antibacterial and antioxidant activities. This suggests potential for development into antibacterial agents or antioxidants (Shaukat Ali et al., 2013).
Spectroscopic and Structural Analysis
- Molecular Structure Studies : The molecular structure and vibrational spectra of similar benzonitrile compounds have been studied using methods like HF and B3LYP. This provides insights into the structural and electronic properties of these compounds, which is crucial for their application in various fields (N. Sundaraganesan et al., 2008).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNS/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJFXRCXNMCNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SC2=CC=C(C=C2)Cl)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371976 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175204-12-3 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid](/img/structure/B69741.png)


![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)



![[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid](/img/structure/B69761.png)
